![molecular formula C12H7N5O2 B14170700 2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol CAS No. 166766-15-0](/img/structure/B14170700.png)
2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol is a heterocyclic compound that features a unique structure combining triazole and benzoxadiazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with triazole derivatives under acidic or basic conditions to form the desired heterocyclic structure . The reaction conditions often involve the use of catalysts such as copper salts or other transition metals to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The scalability of these methods is crucial for industrial applications, where large quantities of the compound are required .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol undergoes various chemical reactions, including:
Reduction: The triazole ring can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated phenol derivatives.
Aplicaciones Científicas De Investigación
2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . The triazole and benzoxadiazole moieties contribute to its binding affinity and specificity, allowing it to modulate specific pathways involved in disease processes .
Comparación Con Compuestos Similares
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar chemical reactivity and biological activities.
Benzoxadiazole derivatives: Compounds with the benzoxadiazole moiety also show comparable properties in terms of fluorescence and electronic characteristics.
Uniqueness: 2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol is unique due to the combination of both triazole and benzoxadiazole rings in a single molecule
Propiedades
Número CAS |
166766-15-0 |
|---|---|
Fórmula molecular |
C12H7N5O2 |
Peso molecular |
253.22 g/mol |
Nombre IUPAC |
2-(triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol |
InChI |
InChI=1S/C12H7N5O2/c18-10-4-2-1-3-9(10)17-13-7-5-6-8-12(11(7)14-17)16-19-15-8/h1-6,18H |
Clave InChI |
KIACNIKPMWVBNY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N2N=C3C=CC4=NON=C4C3=N2)O |
Solubilidad |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


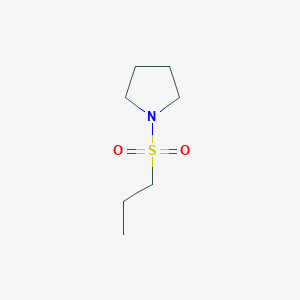
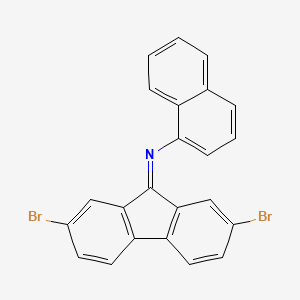

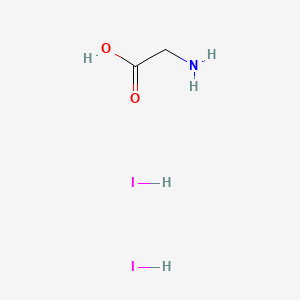

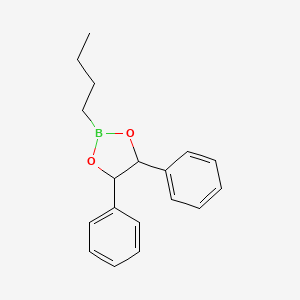
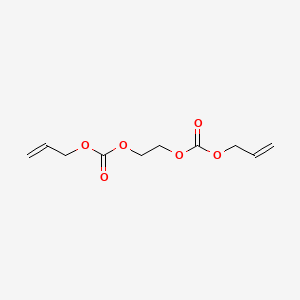
![N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide](/img/structure/B14170675.png)
![2-[[1-(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-[[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]amino]-2-oxoethyl]carbamoylamino]-3-phenylpropanoic acid](/img/structure/B14170679.png)
![6-Chloropyrido[4,3-c][1,5]naphthyridine](/img/structure/B14170680.png)
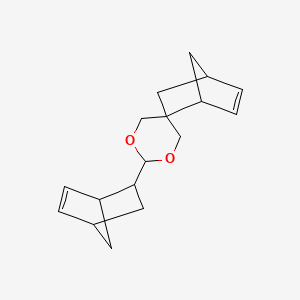
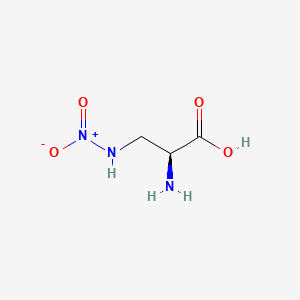
![Ethyl [4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetate](/img/structure/B14170701.png)

